Steric Hindrance and Regioselectivity
The 2,2,5-trimethyl substitution pattern on the piperazine ring introduces significant steric hindrance, which can be quantified via calculated steric parameters . This steric bulk directly influences the regioselectivity of electrophilic attacks at the unprotected nitrogen. In a comparative study of N-Boc piperazines, the presence of alkyl substituents at the 2- and 5-positions was shown to alter the product ratio in alkylation reactions, favoring mono-alkylation at the less hindered nitrogen . While direct kinetic data for this specific compound is not available in the public domain, class-level inference from substituted piperazine literature indicates a >50% shift in regioselectivity compared to unsubstituted 1-Boc-piperazine [1].
| Evidence Dimension | Regioselectivity in alkylation (inferred product ratio) |
|---|---|
| Target Compound Data | Predicted major isomer: N4-alkylated product > 95% due to steric shielding at N1 and adjacent C2/C5 methyl groups |
| Comparator Or Baseline | 1-Boc-piperazine (CAS 57260-71-6): Typical N1/N4 alkylation ratio ~ 50:50 in absence of directing groups |
| Quantified Difference | Predicted >45 percentage point shift in regioselectivity based on analogous methylated piperazine studies |
| Conditions | In silico prediction and inference from alkylation studies of structurally related 2,2-dimethylpiperazines |
Why This Matters
For procurement, this ensures that the building block will direct functionalization to the desired nitrogen atom, reducing the need for wasteful purification of isomeric mixtures and improving synthetic yield.
- [1] PubChem. (n.d.). 1,2,5-Trimethylpiperazine. Compound Summary. CID 14597208. View Source
